An In-depth Technical Guide to 2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic Acid: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic Acid: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely on a toolkit of versatile and highly functionalized building blocks. Among these, 2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid has emerged as a compound of significant interest. Its unique structural amalgamation of a fluorinated benzoic acid and a methylpiperazine moiety offers a compelling scaffold for the development of a new generation of pharmaceuticals. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical and physical properties of this important intermediate, grounded in available data and contextualized with insights from related chemical entities. While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes predictive data, information from analogous compounds, and general chemical principles to offer a robust working knowledge base.
Molecular Structure and Core Chemical Identity
2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid is a trifunctional molecule featuring a carboxylic acid, a tertiary amine within a piperazine ring, and an ortho-fluorine substituent on the aromatic ring. This combination of functionalities imparts a unique set of properties that are highly desirable in drug design.
Systematic Name: 2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid CAS Number: 948018-61-9[1][2] Molecular Formula: C₁₂H₁₅FN₂O₂[1][3] Molecular Weight: 238.26 g/mol [1][3]
The presence of the fluorine atom at the ortho-position to the carboxylic acid can significantly influence the acidity of the carboxyl group and the conformation of the molecule. The methylpiperazine group, a common pharmacophore, often enhances solubility and allows for favorable interactions with biological targets.
Caption: 2D Chemical Structure of 2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid.
Physicochemical Properties: A Blend of Prediction and Analogy
Precise experimental data for the physicochemical properties of 2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid are not widely published. However, a combination of predictive models and data from structurally related compounds allows for a reliable estimation of its key characteristics.
| Property | Predicted/Estimated Value | Source/Method |
| Physical State | Solid, white to yellow or gray powder. | [1] |
| Melting Point | Not available. | [1] |
| Boiling Point | 399.9 ± 42.0 °C at 760 Torr | Predicted (SciFinder)[1] |
| Density | 1.257 ± 0.06 g/cm³ | Predicted (SciFinder)[1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol and DMSO. | Inferred from structure |
| pKa | ~3-4 for the carboxylic acid; ~8-9 for the tertiary amine. | Estimated based on analogous compounds |
| logP | ~1.5 - 2.5 | Estimated based on analogous compounds |
Expertise & Experience Insight: The ortho-fluorine substituent is expected to increase the acidity (lower the pKa) of the carboxylic acid group compared to its non-fluorinated analog due to the electron-withdrawing inductive effect of fluorine. The piperazine moiety, being basic, will exist in its protonated form at physiological pH, which can significantly impact its solubility and interaction with biological membranes.
Synthesis and Purification Strategies
Proposed Synthetic Pathway
A likely synthetic approach involves the reaction of a difluoro- or a fluoro-nitro-substituted benzoic acid derivative with N-methylpiperazine.
Caption: Proposed synthesis of 2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid.
Experimental Protocol (Hypothetical)
This is a generalized, hypothetical protocol and requires optimization and validation.
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Reaction Setup: To a solution of 2,4-difluorobenzoic acid (1 equivalent) in a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add N-methylpiperazine (1.1-1.5 equivalents) and a base such as potassium carbonate (2-3 equivalents).
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Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a suitable acid (e.g., HCl) to a pH of approximately 6-7 to precipitate the product.
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Purification: The crude product can be collected by filtration and washed with water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Trustworthiness Note: The regioselectivity of the nucleophilic aromatic substitution is directed by the activating effect of the carboxylic acid group, favoring substitution at the para-position. The choice of base and solvent is crucial to ensure efficient reaction and minimize side products.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of 2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid. While specific spectra for this compound are not publicly available, the expected spectral data can be inferred.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the piperazine ring protons, and the N-methyl group. The aromatic protons will likely appear as multiplets in the range of 6.5-8.0 ppm, with coupling to the fluorine atom. The piperazine protons will typically be seen as two broad multiplets around 2.5-3.5 ppm, and the N-methyl singlet will be around 2.3 ppm. The acidic proton of the carboxylic acid may be observed as a broad singlet at a higher chemical shift (>10 ppm) or may undergo exchange with the solvent.
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¹³C NMR: The carbon NMR spectrum will display signals for all 12 carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 165-170 ppm). The aromatic carbons will appear in the range of 100-160 ppm, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.
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¹⁹F NMR: The fluorine NMR will show a singlet or a multiplet, depending on the coupling with neighboring protons.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 238.26. Common fragmentation patterns would involve the loss of the carboxyl group and cleavage of the piperazine ring.
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HPLC: Purity analysis is typically performed using reverse-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like trifluoroacetic acid or formic acid.
Applications in Drug Development
2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid is a valuable intermediate in the synthesis of pharmacologically active compounds, particularly in the areas of oncology and infectious diseases. The fluorinated phenylpiperazine moiety is a common feature in many kinase inhibitors and other targeted therapies.
While direct examples of marketed drugs derived from this specific intermediate are not readily identifiable, its structural motifs are present in numerous investigational and approved drugs. For instance, related fluorinated benzoic acid derivatives are used in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, which are a class of anticancer agents.[4][5]
Caption: Potential applications in the synthesis of therapeutic agents.
Reactivity and Stability
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Reactivity: The carboxylic acid group can undergo standard reactions such as esterification, amidation, and reduction. The tertiary amine of the piperazine ring is basic and can be protonated or quaternized. The aromatic ring can undergo further electrophilic substitution, although the existing substituents will influence the position and feasibility of such reactions.
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Stability: The compound is expected to be stable under normal storage conditions. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid. Based on data for structurally similar compounds, the following hazards may be anticipated:
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Health Hazards: May be harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[6][7]
-
Personal Protective Equipment (PPE): It is recommended to use safety glasses with side shields, chemical-resistant gloves, and a lab coat. If there is a risk of inhalation of dust, a NIOSH-approved respirator should be worn.[6]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical advice.[6]
Authoritative Grounding: Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date safety and handling information.
Conclusion
2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid represents a strategically important building block for the synthesis of complex and high-value pharmaceutical compounds. Its unique combination of a fluorinated aromatic ring, a carboxylic acid handle, and a piperazine moiety provides a versatile platform for medicinal chemists. While a comprehensive set of experimentally determined data is yet to be consolidated in the public domain, this guide provides a thorough overview based on available information and sound chemical principles. As research in targeted therapies continues to advance, the demand for and importance of such well-designed intermediates are poised to grow, making a solid understanding of their chemical properties essential for innovation in drug discovery.
References
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2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. (n.d.). Pharmaffiliates. Retrieved from [Link]
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SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). (2015, December 1). National Institute of Standards and Technology. Retrieved from [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2019). Global Scientific Journal. Retrieved from [Link]
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Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (2018). Molecules. Retrieved from [Link]
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The Strategic Importance of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic Acid (CAS 763114-26-7). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. Retrieved from [Link]
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948018-61-9,2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic Acid. (n.d.). AccelaChem. Retrieved from [Link]
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4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate. (2012). Acta Crystallographica Section E. Retrieved from [Link]
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